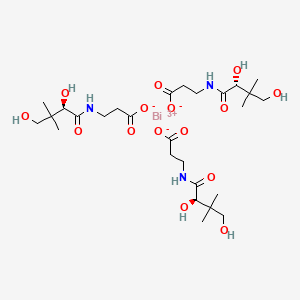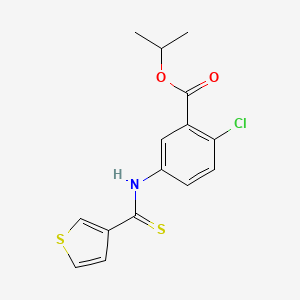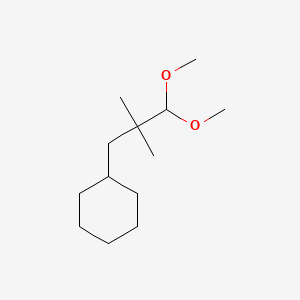
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.34434 g/mol . This compound is characterized by a cyclohexane ring substituted with a (3,3-dimethoxy-2,2-dimethylpropyl) group. It is a colorless liquid with a boiling point of 220.6°C at 760 mmHg and a density of 0.894 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the reaction of cyclohexane with (3,3-dimethoxy-2,2-dimethylpropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halides (e.g., HCl, HBr) in the presence of a catalyst like zinc chloride (ZnCl2).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability and hydrophobic character, which can affect the compound’s solubility and distribution within biological systems.
類似化合物との比較
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclohexane.
Uniqueness: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct physical and chemical properties. The cyclohexane ring provides a balance between rigidity and flexibility, making it suitable for various applications. The presence of two methoxy groups enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in both chemical synthesis and biological interactions.
特性
CAS番号 |
94213-58-8 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
(3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C13H26O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3 |
InChIキー |
WPUQECAAGCCMEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCCCC1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



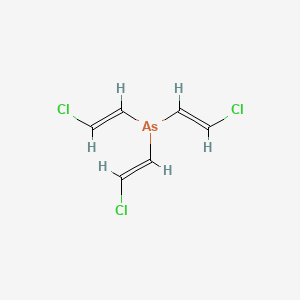



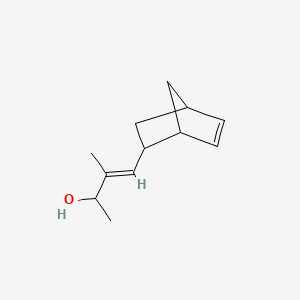
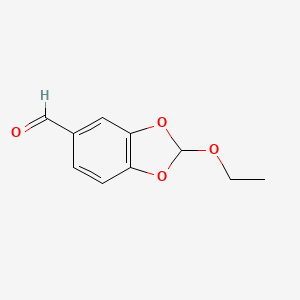
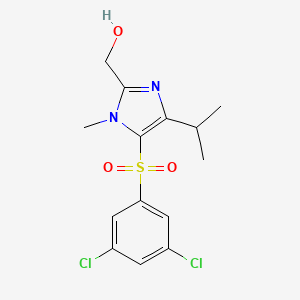

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

